molecular formula C23H22N4O5S2 B11650398 2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11650398
M. Wt: 498.6 g/mol
InChI Key: UFBIMAGERBJZGI-IFSHFEHQSA-N
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Description

2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core

Preparation Methods

The synthesis of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and molecular interactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H22N4O5S2/c1-4-20-26-27-21(24)17(22(28)25-23(27)33-20)12-15-8-11-18(19(13-15)31-5-2)32-34(29,30)16-9-6-14(3)7-10-16/h6-13,24H,4-5H2,1-3H3/b17-12-,24-21?

InChI Key

UFBIMAGERBJZGI-IFSHFEHQSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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